molecular formula C7H10N2 B13957990 3-Methyl-1-(prop-2-en-1-yl)aziridine-2-carbonitrile CAS No. 75985-05-6

3-Methyl-1-(prop-2-en-1-yl)aziridine-2-carbonitrile

Cat. No.: B13957990
CAS No.: 75985-05-6
M. Wt: 122.17 g/mol
InChI Key: QSESYYMGEDCKCC-UHFFFAOYSA-N
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Description

2-Aziridinecarbonitrile, 3-methyl-1-(2-propenyl)- is an organic compound that belongs to the class of aziridines. Aziridines are three-membered heterocyclic compounds containing one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Aziridinecarbonitrile, 3-methyl-1-(2-propenyl)- typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of suitable nitrile precursors with aziridine derivatives. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to remove impurities and obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-Aziridinecarbonitrile, 3-methyl-1-(2-propenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions include various substituted aziridines, amines, and other nitrogen-containing compounds.

Scientific Research Applications

2-Aziridinecarbonitrile, 3-methyl-1-(2-propenyl)- has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the production of polymers and other materials with unique properties

Mechanism of Action

The mechanism of action of 2-Aziridinecarbonitrile, 3-methyl-1-(2-propenyl)- involves its interaction with molecular targets such as enzymes and proteins. The compound can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in the inhibition of enzyme activity or the modification of protein structures, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Aziridinecarbonitrile, 3-methyl-1-(2-propenyl)- is unique due to its specific structural features, including the presence of a propenyl group. This structural variation imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

CAS No.

75985-05-6

Molecular Formula

C7H10N2

Molecular Weight

122.17 g/mol

IUPAC Name

3-methyl-1-prop-2-enylaziridine-2-carbonitrile

InChI

InChI=1S/C7H10N2/c1-3-4-9-6(2)7(9)5-8/h3,6-7H,1,4H2,2H3

InChI Key

QSESYYMGEDCKCC-UHFFFAOYSA-N

Canonical SMILES

CC1C(N1CC=C)C#N

Origin of Product

United States

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